2-azido-N-(2-methoxyphenyl)acetamide
Overview
Description
2-Azido-N-(2-methoxyphenyl)acetamide is a chemical compound characterized by its azide functional group attached to an acetamide moiety, which is further linked to a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the azide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of triazoles and other heterocyclic compounds.
Biology: The compound can be employed in bioconjugation techniques to label biomolecules.
Medicine: It has potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-azido-N-(2-methoxyphenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The azide group can act as a bioorthogonal handle, allowing for specific labeling and modification of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
2-Azido-N-(2-methoxyphenyl)acetamide is unique due to its combination of azide and acetamide functionalities. Similar compounds include:
2-Azido-N-phenylacetamide: Lacks the methoxy group, resulting in different chemical properties.
2-Azido-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group on the para position of the phenyl ring.
Properties
IUPAC Name |
2-azido-N-(2-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-8-5-3-2-4-7(8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFPGGRTSVZNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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